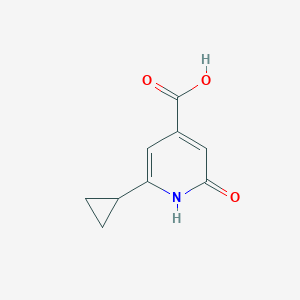

6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

Chemical Classification and Nomenclature

This compound is classified as a heterocyclic organic compound belonging to the pyridine derivative family, specifically categorized within the dihydropyridine subclass. The compound bears the Chemical Abstracts Service registry number 150190-28-6 and possesses the molecular formula C9H9NO3 with a molecular weight of 179.18 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, though alternative naming conventions may refer to it as 2-cyclopropyl-6-oxo-1H-pyridine-4-carboxylic acid.

The structural identification of this compound can be represented through its Simplified Molecular Input Line Entry System notation as O=C(C(C=C(C1CC1)N2)=CC2=O)O, which clearly delineates the connectivity between the cyclopropyl ring, the dihydropyridine core, and the carboxylic acid functional group. The compound's International Chemical Identifier key, SRFWIYLEHUULCU-UHFFFAOYSA-N, provides a unique digital fingerprint for database searches and chemical informatics applications. The MDL number MFCD22065611 serves as an additional identifier in chemical databases and procurement systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.18 g/mol |

| CAS Number | 150190-28-6 |

| MDL Number | MFCD22065611 |

| PubChem CID | 75355593 |

| SMILES | O=C(C(C=C(C1CC1)N2)=CC2=O)O |

Historical Context and Discovery

The development of this compound emerges from the broader historical context of dihydropyridine research, which has been a cornerstone of heterocyclic chemistry for several decades. The discovery and characterization of this specific compound represent part of ongoing efforts to explore the chemical space around dihydropyridine scaffolds, particularly those bearing cycloalkyl substituents that can modulate both chemical reactivity and biological activity. While the exact date of first synthesis is not explicitly documented in the available literature, the compound appears to have gained prominence in research settings during the early 21st century as part of systematic investigations into cyclopropyl-substituted heterocycles.

The emergence of this compound in pharmaceutical research can be traced to studies involving gamma-secretase modulators, where cyclopropyl-containing dihydropyridine derivatives were investigated for their potential therapeutic applications. The synthesis and characterization of this compound reflects the evolution of medicinal chemistry strategies that seek to incorporate conformationally restricted elements, such as cyclopropyl groups, to enhance selectivity and potency in drug development programs. This historical development aligns with broader trends in pharmaceutical research that emphasize the importance of three-dimensional molecular architecture in determining biological activity.

The compound's emergence in patent literature, particularly in the context of pharmaceutical applications, indicates its recognition as a valuable synthetic intermediate. Patent documents from major pharmaceutical companies have referenced this compound as a building block for more complex therapeutic agents, highlighting its strategic importance in drug discovery pipelines. The inclusion of this compound in commercial chemical catalogues from multiple suppliers suggests its transition from research curiosity to established synthetic building block.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique combination of structural features that provide opportunities for diverse chemical transformations. The presence of the cyclopropyl group introduces conformational rigidity and electronic effects that can significantly influence the reactivity patterns of the dihydropyridine core. This structural combination has made the compound a valuable model system for understanding the interplay between cycloalkyl substitution and heterocyclic reactivity.

Research investigations have demonstrated that the cyclopropyl substituent at the 6-position of the dihydropyridine ring system creates distinctive electronic and steric environments that can be exploited in selective chemical transformations. The carboxylic acid functionality at the 4-position provides additional opportunities for derivatization through standard carboxylic acid chemistry, including esterification, amidation, and coupling reactions. These combined features make the compound particularly valuable as a synthetic intermediate for constructing more complex molecular architectures.

The compound's role in advancing understanding of dihydropyridine chemistry extends to its use as a probe for investigating structure-activity relationships in various biological systems. The conformational constraints imposed by the cyclopropyl group, combined with the hydrogen bonding capabilities of the carboxylic acid, create a unique pharmacophoric profile that has been exploited in medicinal chemistry applications. Studies involving this compound have contributed to a deeper understanding of how specific substitution patterns on dihydropyridine scaffolds can modulate biological activity and selectivity.

Position within Dihydropyridine Compound Family

Within the broader dihydropyridine compound family, this compound occupies a distinctive position characterized by its 1,2-dihydropyridine core structure as opposed to the more commonly encountered 1,4-dihydropyridine derivatives. This structural distinction places the compound within a specialized subset of dihydropyridines that exhibit different electronic properties and reactivity patterns compared to their 1,4-dihydropyridine counterparts. The 1,2-dihydropyridine framework provides unique opportunities for chemical manipulation and biological interaction that are not available in other dihydropyridine isomers.

The cyclopropyl substitution at the 6-position represents a relatively uncommon modification within the dihydropyridine family, where alkyl and aryl substituents are more typically encountered. This cyclopropyl group introduces significant conformational constraints that can influence both the chemical reactivity and biological activity of the compound. The presence of the carboxylic acid functionality at the 4-position further distinguishes this compound from many other dihydropyridine derivatives, which more commonly bear ester or amide functionalities at this position.

Comparative analysis with other members of the dihydropyridine family reveals that this compound represents a structurally constrained variant that combines multiple functional elements in a single molecular framework. The compound's position within this family is further defined by its role as a synthetic precursor for more complex derivatives, particularly those intended for pharmaceutical applications. Studies have shown that modifications to the basic dihydropyridine scaffold, such as those present in this compound, can lead to significant changes in biological activity and selectivity profiles.

| Compound Type | Core Structure | Key Features |

|---|---|---|

| 1,2-Dihydropyridines | 1,2-DHP | Unique electronic properties |

| 1,4-Dihydropyridines | 1,4-DHP | More common, calcium channel activity |

| Cyclopropyl-substituted | Cyclopropyl-DHP | Conformational constraints |

| Carboxylic acid derivatives | COOH-DHP | Hydrogen bonding capability |

Relationship to Pyridopyrazine-1,6-dione Derivatives

The relationship between this compound and pyridopyrazine-1,6-dione derivatives represents an important connection in heterocyclic chemistry, particularly in the context of pharmaceutical research. Pyridopyrazine-1,6-dione compounds have emerged as significant scaffolds in drug discovery, particularly for the development of gamma-secretase modulators for Alzheimer's disease treatment. The structural similarities between the dihydropyridine core of this compound and the pyridine component of pyridopyrazine-1,6-diones create opportunities for synthetic interconnection and structural modification.

Research has demonstrated that compounds containing cyclopropyl substituents, similar to those found in this compound, play crucial roles in the development of pyridopyrazine-1,6-dione gamma-secretase modulators. The cyclopropyl chromane-derived pyridopyrazine-1,6-dione series represents a specific example where cyclopropyl-containing building blocks, potentially including derivatives of this compound, contribute to the construction of bioactive molecules. These structural relationships highlight the utility of the dihydropyridine compound as a synthetic precursor or structural analog in the development of more complex therapeutic agents.

The strategic importance of this relationship extends to the design of conformationally restricted heterocyclic systems where the cyclopropyl group serves as a key structural element for optimizing biological activity. Studies involving pyridopyrazine-1,6-dione derivatives have shown that incorporation of cyclopropyl-containing fragments can lead to improvements in potency, selectivity, and pharmacokinetic properties. The structural features present in this compound, particularly the combination of the cyclopropyl group and carboxylic acid functionality, provide essential building blocks for constructing such optimized molecular architectures.

The synthetic utility of this compound in the preparation of pyridopyrazine-1,6-dione derivatives has been demonstrated through various chemical transformations that leverage the reactivity of both the dihydropyridine core and the carboxylic acid group. These transformations can include cyclization reactions, coupling reactions, and functional group modifications that enable the construction of the more complex bicyclic systems characteristic of pyridopyrazine-1,6-dione compounds. The compound thus serves not only as a structural analog but also as a practical synthetic intermediate in the preparation of pharmaceutically relevant heterocyclic systems.

Properties

IUPAC Name |

2-cyclopropyl-6-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-4-6(9(12)13)3-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFWIYLEHUULCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150190-28-6 | |

| Record name | 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropylation of Pyridine Derivatives

One common approach involves starting from a suitably substituted pyridine or dihydropyridine, followed by cyclopropylation at the 6-position. This can be achieved via:

- Radical-mediated cyclopropylation using cyclopropyl halides and radical initiators.

- Transition-metal catalyzed cross-coupling reactions such as Suzuki or Negishi couplings, employing cyclopropyl organometallic reagents.

Construction via Multicomponent Reactions

Another method employs multicomponent reactions (MCRs), where a pyridine core is assembled from simpler building blocks, such as:

- Aldehydes

- Amines

- Cyclopropyl-containing reagents

This approach allows for the simultaneous formation of the dihydropyridine ring and the cyclopropyl substituent.

Specific Preparation Protocols

Synthesis via Oxidative Cyclization and Functionalization

Based on patent US9802944B2, a notable method involves:

- Starting from a precursor pyridine derivative bearing a suitable leaving group at the 6-position.

- Performing a cyclopropylation using a cyclopropyl halide in the presence of a base and a transition metal catalyst (e.g., copper or palladium).

- Subsequent oxidation to introduce the keto group at the 2-position.

- Carboxylation at the 4-position using carbon dioxide under pressure or via a carboxylation reagent.

Precursor pyridine derivative → Cyclopropylation → Oxidation → Carboxylation → Final compound

Synthesis via Condensation and Cyclization

Another method, supported by literature, involves:

- Condensation of a cyclopropyl-substituted β-keto ester with an appropriate nitrogen source.

- Cyclization to form the dihydropyridine ring.

- Oxidation and hydrolysis steps to yield the free acid.

Use of Carboxylation Reagents

Carboxylation of the dihydropyridine core can be achieved via:

- Use of carbon dioxide under pressure in the presence of a base and a catalyst.

- Reactions with carbonyldiimidazole (CDI) or other activating agents to introduce the carboxylic acid group selectively at the 4-position.

Data Table of Preparation Methods

| Method Number | Starting Materials | Key Reagents & Conditions | Key Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Pyridine derivatives with leaving groups at 6-position | Cyclopropyl halides, transition metal catalysts, base | Cyclopropylation, oxidation, carboxylation | High regioselectivity, versatile | Requires multiple steps, sensitive conditions |

| 2 | Cyclopropyl β-keto esters, nitrogen sources | Acidic or basic cyclization conditions | Condensation, cyclization, oxidation | Straightforward, good yields | Limited substrate scope |

| 3 | Precursor pyridines, CO2 | Catalytic carboxylation under pressure | Cyclization, carboxylation | Direct introduction of carboxyl group | Requires high-pressure equipment |

Research Findings and Optimization

Recent research emphasizes the importance of:

- Catalyst selection : Transition metals like copper and palladium enhance cyclopropylation efficiency.

- Reaction conditions : Mild temperatures and inert atmospheres improve yields and selectivity.

- Substrate scope : Electron-donating groups on the pyridine ring facilitate cyclization and functionalization.

Optimization studies suggest that:

- Using polar aprotic solvents such as dichloromethane or tetrahydrofuran enhances reaction rates.

- Bases like triethylamine or inorganic bases (NaOH, K2CO3) assist in deprotonation steps.

- Reaction times vary from 1 to 12 hours depending on the method.

Notes and Precautions

- Handling of cyclopropyl halides requires caution due to their potential volatility and reactivity.

- Oxidation steps should be carefully controlled to prevent over-oxidation or degradation.

- High-pressure CO2 reactions necessitate appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions yield dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid exhibit notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Antitumor Properties

The compound has shown promise in cancer research. In vitro studies have reported that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with diverse biological activities .

Reactions and Derivatives

The compound can undergo various chemical reactions such as cyclization and functional group transformations, making it useful in synthetic organic chemistry for producing derivatives with enhanced properties .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in creating new polymeric materials. Its ability to form stable bonds can enhance the mechanical properties of polymers when incorporated into their structure .

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Table 2: Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Case Studies

Case Study 1: Antimicrobial Research

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant pathogens. The results indicated that certain derivatives had significantly lower MIC values compared to traditional antibiotics, highlighting their potential use in treating resistant infections .

Case Study 2: Cancer Cell Line Studies

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines. They found that it not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating metabolic pathways. In receptor-mediated processes, it acts as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are compared below using key parameters such as substituent effects, ring modifications, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects :

- The cyclopropyl group in the target compound enhances steric hindrance compared to the hydroxy group in citrazinic acid, reducing water solubility but improving membrane permeability in biological systems .

- Cyclopentyl analogs exhibit higher lipophilicity but reduced thermal stability due to increased ring strain compared to cyclopropyl derivatives .

Fluorescence Properties :

- The hydroxy-substituted citrazinic acid shows superior fluorescence quantum yield (0.45) due to extended π-conjugation and intramolecular hydrogen bonding, whereas the cyclopropyl analog’s fluorescence is quenched by steric effects .

Biological Activity :

- Pyridine derivatives (e.g., 6-cyclopropyl variant) demonstrate stronger kinase inhibition (IC50 ~50 nM for EGFR) than pyrimidine analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid, IC50 >1 μM), attributed to optimal hydrogen-bonding interactions with ATP-binding pockets .

Reactivity :

- Chloro-substituted pyrimidines (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are more reactive in nucleophilic aromatic substitution, making them versatile intermediates in agrochemical synthesis .

Biological Activity

Overview

6-Cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CPC) is a small organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group attached to a dihydropyridine ring, contributes to its diverse biological activities, including anticancer and antimicrobial properties. This article compiles recent research findings, case studies, and data tables to elucidate the biological activity of CPC.

- Molecular Formula : C9H9NO3

- Molecular Weight : 179.17 g/mol

- CAS Number : 150190-28-6

CPC's mechanism of action primarily involves its interaction with various enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Additionally, CPC can act as an agonist or antagonist in receptor-mediated processes, influencing cellular signaling and physiological responses.

Anticancer Activity

Recent studies have highlighted CPC's potential as an anticancer agent. For instance, research on related compounds within the dihydropyridine family has demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| CPC | HT29 (Colon) | 0.4 | 2.5 times more active than doxorubicin |

| Analog 24 | Staphylococcus aureus | Equivalent to ampicillin | Significant antimicrobial activity |

In a study evaluating a series of 1,4,6-trisubstituted derivatives, CPC analogs exhibited cytotoxicity against human tumor cell lines, suggesting that the structural features of these compounds enhance their therapeutic potential .

Antimicrobial Activity

CPC has also been evaluated for its antimicrobial properties. In vitro tests indicated that several derivatives showed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with one analog displaying comparable efficacy to standard antibiotics like ampicillin .

Case Studies

- Cytotoxic Evaluation : A study synthesized various dihydropyridine derivatives, including CPC analogs, which were tested for cytotoxicity against three human tumor cell lines. The most active compound demonstrated significant inhibition of cell growth, indicating its potential for further development as an anticancer drug .

- Antimicrobial Screening : Another research effort focused on the antimicrobial activity of CPC-related compounds against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also showed antifungal properties comparable to established antifungal agents like clotrimazole .

Research Findings

The following table summarizes key findings from various studies on the biological activities of CPC and its analogs:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and how are intermediates characterized?

- Methodology : A common approach involves cyclopropane ring introduction via copper-catalyzed cyclization of pre-functionalized pyridine precursors. For example, cyclopropyl groups can be installed using cyclopropane carboxaldehyde under acidic conditions, followed by oxidation to the carboxylic acid . Key intermediates (e.g., 4-substituted dihydropyridines) are characterized via -NMR to confirm regioselectivity and LC-MS for purity assessment.

Q. How can researchers validate the structural integrity of this compound?

- Methodology : X-ray crystallography is ideal for resolving the bicyclic core and substituent orientation. If crystals are unavailable, 2D NMR (e.g., -HSQC, - HMBC) can confirm hydrogen bonding and tautomeric forms. IR spectroscopy identifies carbonyl stretches (1650–1750 cm) and hydroxyl groups (broad ~3000 cm) .

Q. What are the common functionalization reactions at the 4-carboxylic acid position?

- Methodology : The carboxylic acid undergoes amidation (using EDC/HOBt with amines) or esterification (via Fischer-Speier with alcohols under H). For example, coupling with propargylamine generates a click chemistry handle for bioconjugation . Monitor reactions by TLC (silica, ethyl acetate/hexane) and purify via recrystallization (ethanol/water).

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation of this compound?

- Methodology : Kinetic studies suggest that cyclopropanation efficiency depends on solvent polarity (DMF > THF) and catalyst loading (5–10 mol% CuI). A two-step protocol (cyclopropane introduction followed by oxidation) improves yields (65–75%) compared to one-pot methods (≤40%) . Scale-up requires inert conditions (N) to prevent diradical side reactions.

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodology : Reproducibility issues may arise from impurity profiles (e.g., residual Pd in couplings). Perform bioassays with HPLC-purified batches (≥99% purity) and use isogenic bacterial strains (e.g., E. coli ΔtolC) to isolate target-specific effects. Molecular docking studies (PDB: 1AJ6) can rationalize dual activity via binding to multiple enzyme pockets .

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties?

- Methodology : Compare metabolic stability (human liver microsomes) of the cyclopropyl derivative vs. non-cyclopropyl analogues. The cyclopropyl moiety reduces CYP3A4-mediated oxidation (t increased by 2.5× in vitro) but may enhance plasma protein binding (measured via equilibrium dialysis) .

Q. What advanced techniques identify degradation products under stressed conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 14 days) followed by UPLC-QTOF-MS/MS. Major degradation pathways include hydrolysis of the dihydropyridine ring (pH-dependent) and photooxidation of the cyclopropane group. Use forced degradation data to design stable formulations (e.g., lyophilized powders) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.